Synthetic Versatility: The 7-Cyano Group as a Transformable Handle
The 7-carbonitrile group is a key differentiator, enabling chemical transformations not possible with its 7-unsubstituted or 7-halogenated analogs. This group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a diverse array of downstream compounds [1]. In contrast, the 2-bromo analog (CAS 55040-43-2) is primarily suited for cross-coupling reactions at the 2-position, while the 7-bromo derivative serves as a precursor for nucleophilic substitution [2].
| Evidence Dimension | Chemical Reactivity (Functional Group Interconversion) |
|---|---|
| Target Compound Data | 7-CN group: Can be hydrolyzed, reduced, converted to tetrazole. |
| Comparator Or Baseline | 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile (CAS 55040-43-2): Br at 2-position suitable for cross-coupling. 7-H analog: Lacks handle for modification. |
| Quantified Difference | N/A (Qualitative difference in reaction pathway) |
| Conditions | Standard organic synthesis conditions (hydrolysis, reduction, etc.). |
Why This Matters
The 7-cyano group provides unique synthetic entry points, expanding the accessible chemical space compared to other analogs, which is critical for lead optimization in drug discovery.
- [1] Merck & Co., Inc. (1974). U.S. Patent No. US3845065A. 4-oxo-4,5-dihydrothieno(3,2-c)pyridines. View Source
- [2] PubChem. (n.d.). 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile (CAS 55040-43-2). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18446519 View Source
